propan-2-yl (2S)-pyrrolidine-2-carboxylate hydrochloride
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Overview
Description
Propan-2-yl (2S)-pyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (2S)-pyrrolidine-2-carboxylate hydrochloride typically involves the esterification of (2S)-pyrrolidine-2-carboxylic acid with isopropanol in the presence of a suitable acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to 60°C
Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid
Solvent: Anhydrous conditions are preferred to avoid hydrolysis
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (2S)-pyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Propan-2-yl (2S)-pyrrolidine-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anticonvulsant and neuroprotective properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of propan-2-yl (2S)-pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(Propan-2-yl)pyrrolidine hydrochloride
- (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride
Uniqueness
Propan-2-yl (2S)-pyrrolidine-2-carboxylate hydrochloride is unique due to its specific ester and hydrochloride functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C8H16ClNO2 |
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Molecular Weight |
193.67 g/mol |
IUPAC Name |
propan-2-yl (2S)-pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(2)11-8(10)7-4-3-5-9-7;/h6-7,9H,3-5H2,1-2H3;1H/t7-;/m0./s1 |
InChI Key |
ZTZSUYHZQHGYOD-FJXQXJEOSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@@H]1CCCN1.Cl |
Canonical SMILES |
CC(C)OC(=O)C1CCCN1.Cl |
Origin of Product |
United States |
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